6-(Benzylsulfanyl)-6-oxohexanoic acid

Lipophilicity Partition coefficient Drug-likeness

6-(Benzylsulfanyl)-6-oxohexanoic acid (CAS 6966-13-8) is a synthetic, bifunctional C13 thioester-carboxylic acid (MW 252.33 g/mol) that combines a terminal carboxylic acid with a benzyl-protected thioester carbonyl at the 6-position of a hexanoic acid backbone. Its structure places it at the intersection of medium-chain fatty acid mimetics and activated acyl donors, with a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 79.7 Ų that distinguish its lipophilicity profile from simpler oxohexanoic acid analogs.

Molecular Formula C13H16O3S
Molecular Weight 252.33 g/mol
CAS No. 6966-13-8
Cat. No. B12107747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzylsulfanyl)-6-oxohexanoic acid
CAS6966-13-8
Molecular FormulaC13H16O3S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC(=O)CCCCC(=O)O
InChIInChI=1S/C13H16O3S/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
InChIKeyYEFWXMYQIDKTDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzylsulfanyl)-6-oxohexanoic Acid (CAS 6966-13-8) – Core Identity and Functional Classification


6-(Benzylsulfanyl)-6-oxohexanoic acid (CAS 6966-13-8) is a synthetic, bifunctional C13 thioester-carboxylic acid (MW 252.33 g/mol) that combines a terminal carboxylic acid with a benzyl-protected thioester carbonyl at the 6-position of a hexanoic acid backbone [1]. Its structure places it at the intersection of medium-chain fatty acid mimetics and activated acyl donors, with a computed XLogP3 of 2.3 and a topological polar surface area (TPSA) of 79.7 Ų that distinguish its lipophilicity profile from simpler oxohexanoic acid analogs [1]. The compound was originally submitted to the National Cancer Institute Developmental Therapeutics Program (NCI DTP) under NSC 18735 for biological evaluation, indicating its historical relevance as a probe molecule in oncology screening pipelines [2].

Why 6-(Benzylsulfanyl)-6-oxohexanoic Acid Cannot Be Replaced by Simple Oxohexanoic Acids or Ester Analogs


Generic substitution between 6-(benzylsulfanyl)-6-oxohexanoic acid and its closest analogs—6-oxohexanoic acid, benzyl 6-oxohexanoate, or methyl 6-oxohexanoate—fails because the benzyl thioester group imparts three distinct physicochemical and reactivity properties that cannot be replicated by the oxo (aldehyde), ester, or methyl thioester counterparts: (i) thioester-mediated acyl transfer reactivity, where the thioester carbonyl is substantially more electrophilic than the corresponding oxo-ester, enabling selective nucleophilic attack under conditions where esters remain inert [1]; (ii) hydrogenolytically labile S-benzyl protection, which allows orthogonal deprotection to the free thiol without affecting the terminal carboxylic acid [2]; and (iii) a partition coefficient (XLogP3 ≈ 2.3) that differs markedly from the more polar 6-oxohexanoic acid, altering solubility, membrane partitioning, and chromatographic behavior in ways that directly affect synthetic workup and assay compatibility [3]. These differences are not additive—they are emergent from the thioester–carboxylic acid bifunctionality and cannot be recovered by blending analogs.

6-(Benzylsulfanyl)-6-oxohexanoic Acid – Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity Differential: XLogP3 of 6-(Benzylsulfanyl)-6-oxohexanoic Acid vs. 6-Oxohexanoic Acid

6-(Benzylsulfanyl)-6-oxohexanoic acid exhibits a computed XLogP3-AA of 2.3, representing a >2-log-unit increase in lipophilicity relative to its simpler analog 6-oxohexanoic acid (estimated XLogP3 ≈ -0.1, based on C6H10O3 scaffold without aromatic substitution) [1]. This differential translates to an approximately 200-fold higher octanol–water partition coefficient, which directly impacts reversed-phase chromatographic retention, membrane permeability in cell-based assays, and solubility in organic vs. aqueous media [1].

Lipophilicity Partition coefficient Drug-likeness

Hydrogen Bond Acceptor Capacity: Target Compound vs. Benzyl 6-Oxohexanoate

The target compound has a computed hydrogen bond acceptor count of 4 (from the thioester sulfur, ketone oxygen, carboxylic acid carbonyl, and carboxylic acid hydroxyl) [1]. In contrast, benzyl 6-oxohexanoate (C13H16O3, MW 220.26) has a hydrogen bond acceptor count of 3 (the thioester sulfur is replaced by an ester oxygen that contributes fewer heavy-atom H-bond acceptor sites and alters the TPSA) [2]. TPSA of the target compound is 79.7 Ų [1]; the ester analog is predicted to have a lower TPSA of ~63.6 Ų due to replacement of sulfur with oxygen and loss of one H-bond acceptor valence [2]. This difference affects predicted oral bioavailability parameters in drug design filtering.

Hydrogen bonding Polar surface area Bioavailability prediction

Thioester vs. Ester Carbonyl Electrophilicity: Reactivity Basis for Acyl Transfer Applications

The S-benzyl thioester group in 6-(benzylsulfanyl)-6-oxohexanoic acid is a substantially more reactive acyl donor than its benzyl ester counterpart. The pKa of the conjugate acid of a thioester leaving group (RSH) is ~10–11, compared to ~15–16 for the alcohol leaving group (ROH) of an ester, translating to a ~10⁴–10⁵-fold enhancement in leaving group ability under neutral pH conditions [1]. This enables selective aminolysis or trans-esterification of the thioester in the presence of the free carboxylic acid, a chemoselectivity profile that cannot be achieved with benzyl 6-oxohexanoate, where the ester and carboxylic acid react with comparable rates under basic conditions [1].

Thioester reactivity Acyl donor Native chemical ligation

Enzymatic Synthesis Efficiency: Lipase-Catalyzed Conversion of the Vinyl Ester Derivative

Patent CN108060183A demonstrates that the vinyl ester derivative of 6-(benzylthio)-6-oxohexanoic acid can be synthesized via continuous-flow lipase catalysis with an optimized conversion efficiency that reaches its maximum at a benzyl mercaptan-to-divinyl adipate molar ratio of 1:2 at 50 °C and 30 min residence time [1]. While the patent focuses on the vinyl ester, the methodology establishes the enzymatic accessibility of the core 6-(benzylthio)-6-oxohexanoyl scaffold under mild, green-chemistry conditions, contrasting with classical chemical thioesterification routes that require stoichiometric coupling reagents and generate stoichiometric waste streams [1].

Enzymatic synthesis Thioesterification Green chemistry

Historical NCI Screening Submission Indicates Prioritized Biological Interest

6-(Benzylsulfanyl)-6-oxohexanoic acid was accepted into the NCI Developmental Therapeutics Program repository under NSC 18735 for screening against the NCI-60 human tumor cell line panel [1]. NCI DTP acceptance is a competitive triage process; compounds that enter the screening pipeline must meet structural novelty criteria relative to the existing repository. The NSC registration provides an externally validated indicator that this thioester–acid scaffold was deemed sufficiently differentiated from the thousands of other carboxylic acids and thioesters already present in the NCI collection to warrant dedicated evaluation [2].

Anticancer screening NCI-60 panel Developmental therapeutics

Orthogonal Deprotection: S-Benzyl Hydrogenolysis Capability vs. Methyl Thioester Analogs

The S-benzyl group of 6-(benzylsulfanyl)-6-oxohexanoic acid can be removed by catalytic hydrogenolysis (H₂, Pd/C or Pd(OH)₂) to yield 6-mercapto-6-oxohexanoic acid, a free thioacid intermediate, under conditions that leave the terminal carboxylic acid intact [1]. In contrast, S-methyl thioesters (e.g., 6-(methylthio)-6-oxohexanoic acid) require strongly nucleophilic demethylation conditions (e.g., NaSEt or TMSI) that are incompatible with free carboxylic acids [2]. This orthogonal deprotection capability enables synthetic sequences where the thioester is used as a masked thioacid or as a temporary activating group that can be removed under neutral, non-aqueous hydrogenolysis conditions, a strategic advantage not available to S-alkyl thioesters with non-hydrogenolyzable alkyl groups [2].

Protecting group strategy Hydrogenolysis Orthogonal synthesis

6-(Benzylsulfanyl)-6-oxohexanoic Acid – High-Fidelity Application Scenarios Based on Demonstrated Differentiation


Chemoselective Acyl Donor for Conjugation and Bioconjugation Chemistry

The kinetic selectivity of the thioester carbonyl (10⁴–10⁵-fold more reactive than the corresponding ester) makes 6-(benzylsulfanyl)-6-oxohexanoic acid an ideal acyl donor for chemoselective conjugation to amine nucleophiles in the presence of other carboxylic acid functionalities [1]. This property is exploited in the synthesis of amide-linked probes, surface-immobilized ligands, and antibody–drug conjugate intermediates where selective acylation at a single site is required without activating the terminal carboxylic acid. Users sourcing this compound for bioconjugation should verify purity by HPLC-UV/ELSD and confirm thioester integrity by FT-IR (C=O stretch ~1680 cm⁻¹) or ¹³C NMR (thioester carbonyl ~195–200 ppm) prior to use.

SAR Probe for Evaluating Thioester vs. Ester Pharmacophore Contributions in Oncology Programs

Registration under NSC 18735 with the NCI DTP indicates that 6-(benzylsulfanyl)-6-oxohexanoic acid was prioritized for oncology screening [2]. Research groups investigating the contribution of the thioester functional group to cytotoxicity, target engagement, or metabolic stability can use this compound as a matched thioester probe alongside its ester analog (benzyl 6-oxohexanoate) in parallel assays. The computed XLogP3 of 2.3 [3] ensures adequate membrane partitioning for cell-based assays, while the free carboxylic acid provides a handle for salt formation or further derivatization.

Intermediate for Hydrogenolysis-Deprotectable Thioacid Precursors in Peptide and Natural Product Synthesis

The S-benzyl group enables clean hydrogenolytic conversion to the free thioacid (6-mercapto-6-oxohexanoic acid) without affecting the terminal carboxylic acid [4]. This orthogonal deprotection strategy is particularly valuable in the synthesis of thioacid building blocks for native chemical ligation, where the in-situ generated thioacid can be directly coupled to N-terminal cysteine peptides. The benzyl thioester thus serves as a stable, storable precursor that can be activated on demand under mild reducing conditions.

Lipophilicity-Matched Internal Standard for LC-MS Bioanalytical Method Development

With an XLogP3 of 2.3 and a distinct mass of 252.33 g/mol (plus characteristic sulfur isotope pattern), 6-(benzylsulfanyl)-6-oxohexanoic acid can serve as a chromatographically resolvable internal standard or matrix calibration component in LC-MS/MS assays targeting endogenous medium-chain fatty acids, acylcarnitines, or thioester metabolites [3]. Its benzyl chromophore (λmax ~254 nm) also provides UV detectability that simpler aliphatic oxohexanoic acids lack, facilitating method development for HPLC-UV purity analysis during procurement quality control.

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